molecular formula C34H24N2 B11551188 N,N'-bis[(E)-naphthalen-2-ylmethylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-naphthalen-2-ylmethylidene]biphenyl-4,4'-diamine

Cat. No.: B11551188
M. Wt: 460.6 g/mol
InChI Key: URPACTZTAMNFSH-UHFFFAOYSA-N
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Description

(E)-1-(NAPHTHALEN-2-YL)-N-{4’-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes naphthalene and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(NAPHTHALEN-2-YL)-N-{4’-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves the condensation of naphthalene-2-carbaldehyde with 4’-amino-[1,1’-biphenyl]-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(NAPHTHALEN-2-YL)-N-{4’-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and biphenyl oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted naphthalene and biphenyl derivatives.

Scientific Research Applications

(E)-1-(NAPHTHALEN-2-YL)-N-{4’-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (E)-1-(NAPHTHALEN-2-YL)-N-{4’-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(NAPHTHALEN-2-YL)-N-{4’-[(E)-[(NAPHTHALEN-2-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of naphthalene and biphenyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C34H24N2

Molecular Weight

460.6 g/mol

IUPAC Name

1-naphthalen-2-yl-N-[4-[4-(naphthalen-2-ylmethylideneamino)phenyl]phenyl]methanimine

InChI

InChI=1S/C34H24N2/c1-3-7-31-21-25(9-11-27(31)5-1)23-35-33-17-13-29(14-18-33)30-15-19-34(20-16-30)36-24-26-10-12-28-6-2-4-8-32(28)22-26/h1-24H

InChI Key

URPACTZTAMNFSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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